1,4-Dichlorocyclohexane
Overview
Description
1,4-Dichlorocyclohexane: is an organic compound with the molecular formula C₆H₁₀Cl₂ . It is a stereoisomer of this compound, where the chlorine atoms are positioned on opposite sides of the cyclohexane ring, giving it a trans configuration. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Cyclohexane: One common method to synthesize trans-1,4-dichlorocyclohexane involves the halogenation of cyclohexane. This process typically uses chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator to introduce chlorine atoms at the 1 and 4 positions of the cyclohexane ring.
Dehydrohalogenation of 1,4-Dichlorocyclohexane: Another method involves the dehydrohalogenation of this compound using a strong base such as potassium tert-butoxide (KOtBu) to selectively remove hydrogen atoms and form the trans isomer.
Industrial Production Methods: Industrial production of trans-1,4-dichlorocyclohexane often involves large-scale halogenation processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1,4-Dichlorocyclohexane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Elimination Reactions: This compound can also participate in elimination reactions, particularly E2 eliminations, where a base removes a hydrogen atom and a chlorine atom, resulting in the formation of a double bond in the cyclohexane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH₃) are commonly used under reflux conditions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used under elevated temperatures to facilitate elimination.
Major Products:
Substitution Reactions: Products include 1,4-dihydroxycyclohexane, 1,4-dialkoxycyclohexane, or 1,4-diaminocyclohexane.
Elimination Reactions: The major product is 1,4-cyclohexadiene.
Scientific Research Applications
Chemistry:
Stereochemistry Studies: 1,4-Dichlorocyclohexane is used as a model compound in stereochemistry to study the effects of substituent positioning on the stability and reactivity of cyclohexane derivatives.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Researchers explore its potential as a building block in the synthesis of biologically active compounds, including potential drug candidates.
Biochemical Studies: It is used in studies to understand the interactions of halogenated compounds with biological systems.
Industry:
Polymer Production: this compound is used in the production of specialty polymers and resins with unique properties.
Chemical Manufacturing: It is employed in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of trans-1,4-dichlorocyclohexane in chemical reactions involves the interaction of its chlorine atoms with nucleophiles or bases. In substitution reactions, the chlorine atoms are displaced by nucleophiles, while in elimination reactions, the chlorine atoms are removed along with hydrogen atoms to form double bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
cis-1,4-Dichlorocyclohexane: The cis isomer has chlorine atoms on the same side of the cyclohexane ring, leading to different stereochemical properties and reactivity.
1,2-Dichlorocyclohexane: This compound has chlorine atoms at the 1 and 2 positions, resulting in different chemical behavior and applications.
1,3-Dichlorocyclohexane: With chlorine atoms at the 1 and 3 positions, this isomer exhibits unique reactivity compared to the 1,4-dichloro isomers.
Uniqueness of 1,4-Dichlorocyclohexane: The trans configuration of this compound provides distinct stereochemical properties that influence its reactivity and applications. Its ability to undergo specific substitution and elimination reactions makes it valuable in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
1,4-dichlorocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTINZDWAXJLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878819, DTXSID50871267 | |
Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dichlorocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16890-91-8, 16749-11-4 | |
Record name | Cyclohexane, 1,4-dichloro-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the conformational preferences of 1,4-dichlorocyclohexane compare to similar molecules?
A2: The conformational behavior of this compound deviates from its monohalogenated counterpart, chlorocyclohexane. While the equatorial conformer is favored in chlorocyclohexane by 0.6 kcal/mol, the difference in energy between the diequatorial and diaxial conformers of this compound is much smaller (0.2 kcal/mol) []. This suggests that factors beyond simple steric hindrance contribute to the conformational equilibrium in this compound.
Q2: What factors influence the conformational equilibrium of this compound?
A2: Several factors can influence the conformational equilibrium of this compound. These include:
- Solvent polarity: The relative populations of the ee and aa conformers can be influenced by solvent polarity [, ].
- Interactions with surfaces: Adsorption onto materials like zeolites can shift the equilibrium towards the ee conformation due to specific interactions with the framework [].
- Temperature: Lowering the temperature generally favors the more stable conformation, which is often the ee conformer [].
Q3: What spectroscopic techniques are useful for studying this compound?
A3: Several spectroscopic techniques can provide insights into the structure and behavior of this compound:
- FT-Raman spectroscopy: This technique is particularly useful for studying conformational changes upon adsorption in zeolites [].
- Infrared spectroscopy: Provides information about molecular vibrations and can be used to study solvent-solute interactions [].
- Gas-phase electron diffraction: This technique, combined with computational methods, allows for the determination of molecular structures and conformational compositions in the gas phase [].
Q4: What computational methods are used to study this compound?
A4: Computational chemistry plays an important role in understanding this compound. Researchers utilize:
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